7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid
7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
149587-50-8
VCID:
VC21089365
InChI:
InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15)
SMILES:
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O
Molecular Formula:
C9H8N2O4S
Molecular Weight:
240.24 g/mol
7-Ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid
CAS No.: 149587-50-8
Cat. No.: VC21089365
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149587-50-8 |
|---|---|
| Molecular Formula | C9H8N2O4S |
| Molecular Weight | 240.24 g/mol |
| IUPAC Name | 7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15) |
| Standard InChI Key | BCNSMCIVBAPRAA-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
| Canonical SMILES | CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator